8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Descripción
Propiedades
IUPAC Name |
6-ethyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-5-23-13(2)14(3)25-15-16(20-18(23)25)21(4)19(27)24(17(15)26)12-11-22-9-7-6-8-10-22/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNBMIMAZFPJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine family. Its unique structure combines an imidazo[2,1-f]purine core with a piperidine moiety, which has been associated with various biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
- IUPAC Name : 8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Molecular Formula : C17H24N6O2
- Molecular Weight : 348.41 g/mol
- CAS Number : 887215-48-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions utilizing various reagents such as alkyl halides and amines. The process can be optimized for high yield and purity through techniques like continuous flow chemistry and automated synthesis methods.
Biological Mechanisms
The biological activity of 8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily attributed to its interaction with specific molecular targets and pathways:
- Receptor Interaction : The piperidine moiety facilitates interactions with various receptors and enzymes. This can modulate their activity and influence cellular signaling pathways.
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit phospholipase A2 (PLA2) activity, which is crucial in lipid metabolism and inflammatory responses .
- Cellular Effects : The compound has been shown to interfere with cellular processes such as DNA replication and protein synthesis, leading to potential anticancer effects.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Properties
In vitro studies have demonstrated that 8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione displays antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. It appears to activate caspase pathways leading to programmed cell death while minimizing effects on normal cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL. |
| Study 2 | Showed cytotoxic effects on breast cancer cell lines (MCF7) with an IC50 value of 20 µM after 48 hours of treatment. |
| Study 3 | Investigated the compound's role in modulating inflammatory responses in murine models of arthritis; showed reduced inflammation markers after treatment. |
Comparación Con Compuestos Similares
Table 1: Key Structural Differences and Analogues
Key Observations :
- 8-Substituent Diversity: The ethyl group in the target compound balances lipophilicity and steric bulk, contrasting with bulkier aryl (e.g., methoxyphenyl) or extended alkyl chains (e.g., butyl-linked dihydroisoquinoline) in analogues. This impacts blood-brain barrier permeability and metabolic stability .
- Piperazine-based analogues (e.g., AZ-853) show stronger 5-HT1A agonism due to improved hydrogen bonding with the receptor’s transmembrane domain .
Table 2: Comparative Pharmacological Profiles
Key Findings :
- 5-HT1A Selectivity: Piperazine/piperidine-containing derivatives (e.g., AZ-853, AZ-861) exhibit higher 5-HT1A affinity than dihydroisoquinoline-based compounds, likely due to optimal positioning of the basic nitrogen for receptor interaction .
- Off-Target Effects: The target compound’s piperidinylethyl group may confer moderate D2 receptor binding, unlike AZ-853/AZ-861, which show negligible D2 activity.
Q & A
Q. What computational methods are suitable for predicting binding modes and interaction energies with 5-HT1A receptors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in lipid bilayers (e.g., POPC membranes) for 100 ns to assess stability of key interactions (e.g., piperidine-Asn386) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for analog binding to rank compound libraries by predicted affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
